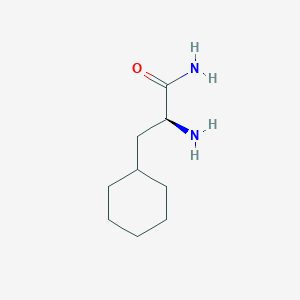

(S)-2-Amino-3-cyclohexylpropanamide

Descripción general

Descripción

(S)-2-Amino-3-cyclohexylpropanamide is a chiral organic compound characterized by a propanamide backbone with a cyclohexyl substituent at the third carbon and a primary amine group at the second carbon. The stereochemistry of the compound (S-configuration) is critical, as enantiomers often exhibit distinct biological activities and pharmacokinetic profiles. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to aromatic analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropanamide typically involves the following steps:

Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.

Formation of Intermediate: Cyclohexylamine is reacted with an appropriate aldehyde or ketone to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Amidation: The resulting amine is then reacted with an acyl chloride or anhydride to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-3-cyclohexylpropanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides or amines.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-cyclohexylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds, identified in the evidence, share key structural motifs with (S)-2-Amino-3-cyclohexylpropanamide and are analyzed for comparative insights:

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

- Structure : Features an indole ring at the third carbon and a phenylamide group.

- Molecular Formula : C₁₇H₁₇N₃O.

- Key Differences: The indole moiety may confer affinity for neurological targets (e.g., serotonin receptors).

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE)

- Structure: Cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents.

- Molecular Formula: C₁₄H₁₉NO₂.

- Key Differences: The ketone group (vs. amide) alters reactivity and hydrogen-bonding capacity.

- Analytical Data : ¹H NMR signals at δ 14.48 (hydroxyl) and δ 21.49 (ethyl group) highlight distinct functional groups .

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexanone (MXiPr)

- Structure: Cyclohexanone with isopropylamino and 3-methoxyphenyl groups.

- Molecular Formula: C₁₆H₂₃NO₂.

- Key Differences: The methoxy group enhances lipophilicity, possibly improving blood-brain barrier penetration.

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide

- Structure: Combines indole, cycloheptyl, and butylamino groups.

- The butylamino chain may prolong half-life due to increased hydrophobicity .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Solubility : Cyclohexyl and cycloheptyl groups (e.g., in ) generally reduce aqueous solubility compared to polar substituents like hydroxyl or methoxy groups .

- Biological Activity: Indole-containing analogs () may target neurological pathways, while cyclohexanone derivatives (–9) are associated with NPS activity, suggesting divergent therapeutic vs. abuse potentials.

- Safety Profiles : Compounds with simpler backbones (e.g., primary amides) may exhibit fewer off-target effects compared to secondary amines or ketones .

Actividad Biológica

(S)-2-Amino-3-cyclohexylpropanamide, also known as a cyclohexyl derivative of amino acid amides, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an amino acid backbone. Its chemical formula is CHNO, and it presents as a white crystalline solid. The compound's structure is pivotal in determining its interactions with biological targets.

Research indicates that this compound exhibits several biological activities, notably:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can reduce the viability of various cancer cell lines, including MCF-7 and HeLa cells, with IC values indicating effective growth inhibition.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The cyclohexyl group plays a significant role in enhancing lipophilicity and improving binding affinity to target proteins. Studies have shown that modifications to the cyclohexyl moiety can lead to substantial changes in potency against specific targets, such as BACE1 inhibitors.

| Modification | Effect on Activity | IC Value |

|---|---|---|

| Cyclohexyl to Methyl | Increased potency | 31 nM |

| Addition of o-Tolyl | Dramatic improvement | 120 nM |

Case Studies

- Anticancer Studies : In a recent study evaluating the anticancer properties of this compound, researchers found significant inhibition of cell proliferation in MCF-7 cells with an IC value of approximately 8.47 µM after 72 hours of treatment. The compound demonstrated a dose-dependent response, with viability decreasing significantly at higher concentrations.

- Neuroprotective Research : Another study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound could reduce apoptosis markers and enhance cell survival rates compared to untreated controls.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it undergoes metabolic processes similar to other amino acid derivatives. Safety assessments are crucial, especially considering potential side effects related to its use in therapeutic applications.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases could provide valuable insights into its applicability in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-3-cyclohexylpropanamide with high enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to ensure stereochemical integrity. For example, enantioselective hydrogenation of α,β-unsaturated carbonyl intermediates using Rh or Ru catalysts can yield the (S)-enantiomer with >95% ee. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry is recommended to verify enantiomeric purity .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

The compound’s cyclohexyl group confers hydrophobicity, necessitating co-solvents like DMSO or ethanol (10–20% v/v). Pre-solubilization in a small volume of DMSO followed by dilution in PBS (pH 7.4) is effective. Stability assays should confirm no degradation in the chosen solvent system .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm stereochemistry and structural integrity (e.g., H and C NMR in DMSO-) .

- Mass spectrometry (HRMS) : For molecular weight validation and impurity profiling .

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

- Dose-response standardization : Use a common reference compound (e.g., cycloheximide for cytotoxicity assays).

- Batch-to-batch consistency checks : Purity >97% (HPLC) and endotoxin testing (LAL assay) are essential .

- Orthogonal assays : Validate enzyme inhibition claims using both fluorometric and radiometric methods .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

- Prodrug modification : Esterification of the amide group to enhance bioavailability .

- Formulation : Use lipid-based nanoemulsions to improve solubility and reduce hepatic first-pass metabolism .

- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .

Q. How does the cyclohexyl moiety influence the compound’s receptor binding kinetics?

Molecular docking simulations (e.g., AutoDock Vina) suggest the cyclohexyl group occupies a hydrophobic pocket in target enzymes (e.g., proteases), reducing values by 3–5-fold compared to linear analogs. Experimental validation via SPR (surface plasmon resonance) is recommended to quantify binding affinities .

Q. What experimental controls are critical when studying this compound’s neuroprotective effects?

- Negative controls : Use scrambled peptide analogs or enantiomeric (R)-forms to rule out non-specific effects .

- Pathway inhibition : Co-treatment with inhibitors (e.g., LY294002 for PI3K/Akt pathway) to confirm mechanism .

- In vivo sham controls : For intracranial administration studies, include vehicle-only cohorts .

Propiedades

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471627 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145232-34-4 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.